Cas no 37491-68-2 (4-(aminomethyl)benzene-1,2-diol)

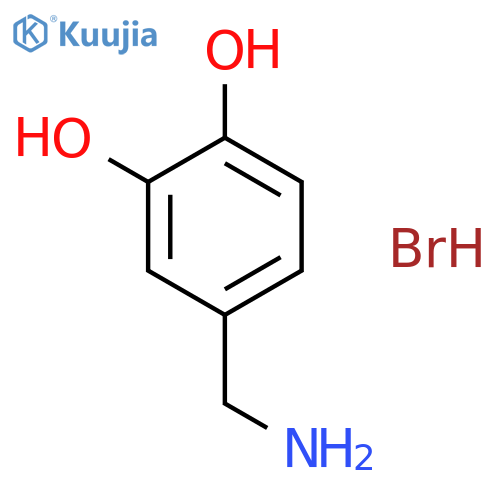

37491-68-2 structure

商品名:4-(aminomethyl)benzene-1,2-diol

4-(aminomethyl)benzene-1,2-diol 化学的及び物理的性質

名前と識別子

-

- 4-(Aminomethyl)pyrocatechol hydrobromide

- 3,4-DIHYDROXYBENZYLAMINE

- 4-(aminomethyl)-1,2-benzendiol

- 4-(aminomethyl)benzene-1,2-diol

- 2,3-dihydroxybenzylamine

- 3.4-Dioxy-benzylamin

- 4-Aminomethyl-brenzcatechin

- 4-aminomethyl-pyrocatechol

- 4-(Aminomethyl)-1,2-benzenediol

- DTXSID20902714

- EINECS 240-382-8

- DB-008262

- 37491-68-2

- BRN 2082211

- AKOS000134018

- 1,2-Benzenediol, 4-(aminomethyl)-

- BDBM50553158

- CHEBI:139382

- 3-13-00-02183 (Beilstein Handbook Reference)

- NSC 263475

- EN300-82137

- Q26841323

- NCI60_002102

- NSC 263475 (hydrobromide)

- 4-(aminomethyl)pyrocatechol

- 4-(aminomethyl)-benzene-1,2-diol

- CHEMBL2009732

- (3,4-dihydroxyphenyl)methanamine

- 3, 4 dihydroxybenzylamine

- 3,4-dihydroxyl benzylamine

- SCHEMBL110644

- 74875C42-3C45-4D9C-A7EC-69ED5F375D69

-

- MDL: MFCD00870501

- インチ: InChI=1S/C7H9NO2/c8-4-5-1-2-6(9)7(10)3-5/h1-3,9-10H,4,8H2

- InChIKey: YFMPSMITLLBENU-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C=C1CN)O)O

計算された属性

- せいみつぶんしりょう: 139.06300

- どういたいしつりょう: 139.063328530g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 108

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 66.5Ų

じっけんとくせい

- PSA: 66.48000

- LogP: 1.25680

4-(aminomethyl)benzene-1,2-diol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-82137-0.1g |

4-(aminomethyl)benzene-1,2-diol |

37491-68-2 | 95% | 0.1g |

$57.0 | 2024-05-21 | |

| Enamine | EN300-82137-5.0g |

4-(aminomethyl)benzene-1,2-diol |

37491-68-2 | 95% | 5.0g |

$251.0 | 2024-05-21 | |

| Enamine | EN300-82137-2.5g |

4-(aminomethyl)benzene-1,2-diol |

37491-68-2 | 95% | 2.5g |

$134.0 | 2024-05-21 | |

| Crysdot LLC | CD12077610-10g |

4-(Aminomethyl)benzene-1,2-diol |

37491-68-2 | 97% | 10g |

$370 | 2024-07-18 | |

| Enamine | EN300-82137-10.0g |

4-(aminomethyl)benzene-1,2-diol |

37491-68-2 | 95% | 10.0g |

$344.0 | 2024-05-21 | |

| Enamine | EN300-82137-0.25g |

4-(aminomethyl)benzene-1,2-diol |

37491-68-2 | 95% | 0.25g |

$59.0 | 2024-05-21 | |

| Enamine | EN300-82137-0.05g |

4-(aminomethyl)benzene-1,2-diol |

37491-68-2 | 95% | 0.05g |

$54.0 | 2024-05-21 | |

| Enamine | EN300-82137-1.0g |

4-(aminomethyl)benzene-1,2-diol |

37491-68-2 | 95% | 1.0g |

$64.0 | 2024-05-21 | |

| Enamine | EN300-82137-0.5g |

4-(aminomethyl)benzene-1,2-diol |

37491-68-2 | 95% | 0.5g |

$62.0 | 2024-05-21 | |

| Enamine | EN300-82137-10g |

4-(aminomethyl)benzene-1,2-diol |

37491-68-2 | 10g |

$344.0 | 2023-09-02 |

4-(aminomethyl)benzene-1,2-diol 関連文献

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

37491-68-2 (4-(aminomethyl)benzene-1,2-diol) 関連製品

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量